molecular formula C15H20N2O4S2 B2667480 2-((3-(Tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile CAS No. 1448043-97-7

2-((3-(Tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2667480
CAS No.: 1448043-97-7
M. Wt: 356.46
InChI Key: NJIZGBRFPXPRFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((3-(Tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a sulfonyl group, which is in turn attached to a benzonitrile group. The tert-butylsulfonyl group is a common protecting group in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the sulfonyl groups, and the benzonitrile group. The pyrrolidine ring is a saturated five-membered ring, which can contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl and nitrile groups. The sulfonyl group is typically a good leaving group, which could make the compound susceptible to nucleophilic attack . The nitrile group could potentially undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrile and sulfonyl groups could increase its polarity, potentially affecting its solubility in different solvents .

Scientific Research Applications

Catalytic Applications

One study discusses the preparation and characterization of mu-nitrido diiron phthalocyanines with electron-withdrawing substituents, including tert-butyl sulfonyl groups. These complexes exhibit significant potential in catalyzing aromatic oxidation, demonstrating the role of sulfonyl substituents in enhancing catalytic efficiency. The complexes have been used to selectively catalyze benzylic oxidation of alkyl aromatic compounds, showcasing their utility in organic synthesis and potential industrial applications (Umit Işci et al., 2009).

Synthesis of Sulfonamides

Research on copper(II) complexes with sulfonamides derived from 2-picolylamine highlights the synthesis of complexes that act as chemical nucleases. This study illustrates the utility of tert-butylsulfonyl and related groups in creating compounds with significant biological activity, potentially useful in medicinal chemistry and as tools for studying DNA (B. Macías et al., 2006).

Chemical Oxidation Processes

Another study utilized a catalytic system involving tert-butyl nitrite for the oxidation of sulfides to sulfoxides, highlighting the role of tert-butylsulfonyl-related compounds in facilitating environmentally friendly oxidation reactions. This demonstrates the compound's potential in green chemistry applications (Hua Zhang & Guibin Wang, 2014).

Synthesis of Chiral Pyrrolidin-3-ones

A study on the gold-catalyzed intermolecular oxidation of chiral homopropargyl sulfonamides, including tert-butylsulfonyl groups, showcases their application in synthesizing chiral pyrrolidin-3-ones. This research highlights the importance of such compounds in synthesizing enantioenriched molecules, crucial for pharmaceutical development (Chao Shu et al., 2014).

Asymmetric Synthesis

The use of tert-butyl nitrite in promoting oxidative intermolecular sulfonamination of alkynes demonstrates the role of tert-butylsulfonyl and related compounds in facilitating asymmetric synthesis. This method provides a pathway to synthesize substituted sulfonyl pyrroles, highlighting the compound's utility in organic synthesis (Zhenjie Qi et al., 2018).

Properties

IUPAC Name

2-(3-tert-butylsulfonylpyrrolidin-1-yl)sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S2/c1-15(2,3)22(18,19)13-8-9-17(11-13)23(20,21)14-7-5-4-6-12(14)10-16/h4-7,13H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIZGBRFPXPRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.